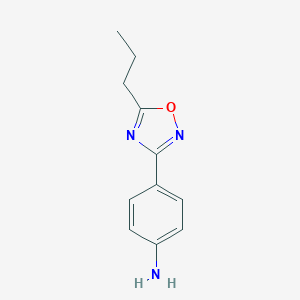

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

Vue d'ensemble

Description

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with an aniline moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of arylamidoximes with n-butanal, followed by oxidation. A common method includes the cyclocondensation of arylamidoximes with n-butanal to form 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is then oxidized using manganese dioxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide.

Substitution: The aniline moiety allows for electrophilic substitution reactions, which can be utilized to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidation of the dihydro-oxadiazole intermediate.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: The major product is the fully oxidized 1,2,4-oxadiazole ring.

Substitution: Depending on the substituents introduced, various derivatives of the aniline moiety can be obtained.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. A study highlighted the modification of oxadiazole compounds to enhance their efficacy against gastrointestinal pathogens like Clostridioides difficile and Enterococcus faecium .

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzymes, making it a candidate for drug development targeting various biochemical pathways. Its ability to form hydrogen bonds suggests potential for enzyme inhibition studies, particularly in relation to serine proteases .

Materials Science Applications

Polymer Development

Due to its unique structural features, this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The oxadiazole moiety contributes to the overall stability and functionality of the resulting materials .

Biological Research Applications

Biochemical Pathway Analysis

The compound can serve as a probe in biological studies to elucidate the mechanisms of action of related compounds. Its interactions with biological targets can help in understanding enzyme kinetics and protein-ligand interactions .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. For instance, it has shown inhibitory potency against enzymes like carbonic anhydrase and histone deacetylase .

Comparaison Avec Des Composés Similaires

Pleconaril: An anti-infective agent containing a 1,2,4-oxadiazole nucleus.

Oxolamine: An anti-inflammatory compound with a similar heterocyclic structure.

Prenoxdiazine: Used as a cough suppressant, also featuring a 1,2,4-oxadiazole ring.

Uniqueness: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its propyl group and aniline moiety contribute to its distinct properties compared to other 1,2,4-oxadiazole derivatives.

Activité Biologique

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of suitable aniline derivatives with oxadiazole precursors. The structural characterization of synthesized compounds is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For instance, the synthesis pathways often yield various derivatives that exhibit distinct biological activities, as seen in studies focusing on similar oxadiazole compounds .

Antitumor Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation effectively. For example, a study assessing the antitumor activity of various synthesized oxadiazole derivatives found that some exhibited IC50 values as low as 9.4 µM against a panel of cancer cell lines .

Table 1: Antitumor Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) | Cell Lines Tested |

|---|---|---|

| Compound A | 9.4 | 11 different lines |

| Compound B | 15.0 | 11 different lines |

| Compound C | >20 | 11 different lines |

Antibacterial and Antifungal Activity

In addition to antitumor effects, 1,2,4-oxadiazoles have shown promising antibacterial and antifungal activities. A comprehensive study evaluated the antimicrobial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound D | 0.0039 | S. aureus |

| Compound E | 0.025 | E. coli |

| Compound F | >0.1 | C. albicans |

Insecticidal Activity

The insecticidal properties of oxadiazole compounds have also been a focus of research. Some studies reported that specific derivatives exhibited high levels of lethality against agricultural pests such as Tetranychus cinnabarinus, achieving up to 100% mortality at certain concentrations . This highlights the potential utility of these compounds in agricultural applications.

Table 3: Insecticidal Efficacy of Oxadiazole Derivatives

| Compound | Concentration (mg/L) | Lethality (%) |

|---|---|---|

| Compound G | 400 | 97.22 |

| Compound H | 100 | 100 |

Case Studies

Several case studies illustrate the biological potential of oxadiazole derivatives:

- Antitumor Screening : A systematic evaluation of a series of oxadiazole compounds revealed that modifications in substituents significantly influenced their cytotoxicity against various cancer cell lines.

- Antimicrobial Studies : A comparative analysis showed that halogenated oxadiazoles exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, suggesting structure-activity relationships that could guide future synthetic efforts.

- Agricultural Applications : Field trials indicated that specific oxadiazole derivatives not only provided effective pest control but also reduced the need for conventional pesticides, thereby promoting sustainable agriculture practices.

Propriétés

IUPAC Name |

4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWSNXRAUNOMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603802 | |

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-76-8 | |

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.